molecular formula C6H5Cl3O5 B12574088 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- CAS No. 196512-77-3

1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)-

Cat. No.: B12574088
CAS No.: 196512-77-3
M. Wt: 263.5 g/mol
InChI Key: IVSTXFYJHXMXFM-SZSCBOSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- is a chemical compound with the molecular formula C6H5Cl3O5 It is characterized by the presence of a dioxolane ring, an acetic acid moiety, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxolane derivative with a trichloromethyl-containing reagent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to lower oxidation state products.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents, such as amines and thiols, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and therapeutic applications.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (2R,4R)-: A stereoisomer with different spatial arrangement of atoms.

    1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4R)-: Another stereoisomer with distinct properties.

Uniqueness

1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the trichloromethyl group also imparts distinct chemical properties, making it valuable for various applications.

Properties

CAS No.

196512-77-3

Molecular Formula

C6H5Cl3O5

Molecular Weight

263.5 g/mol

IUPAC Name

2-[(4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid

InChI

InChI=1S/C6H5Cl3O5/c7-6(8,9)5-13-2(1-3(10)11)4(12)14-5/h2,5H,1H2,(H,10,11)/t2-,5?/m0/s1

InChI Key

IVSTXFYJHXMXFM-SZSCBOSDSA-N

Isomeric SMILES

C([C@H]1C(=O)OC(O1)C(Cl)(Cl)Cl)C(=O)O

Canonical SMILES

C(C1C(=O)OC(O1)C(Cl)(Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.